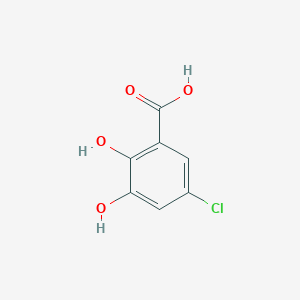

5-Chloro-2,3-dihydroxybenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5ClO4 |

|---|---|

Molecular Weight |

188.56 g/mol |

IUPAC Name |

5-chloro-2,3-dihydroxybenzoic acid |

InChI |

InChI=1S/C7H5ClO4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,9-10H,(H,11,12) |

InChI Key |

VRYWIHPBUFYZGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)O)Cl |

Origin of Product |

United States |

De Novo Chemical Synthesis Strategies

Derivatization Strategies for Analytical and Research Applications

For the purpose of analytical detection and further research applications, this compound and its analogs are often derivatized. This process enhances their volatility and thermal stability, making them amenable to chromatographic techniques such as gas chromatography (GC), and improves their detection sensitivity, particularly in mass spectrometry (MS).

The derivatization of hydroxyl groups with highly fluorinated chloroformates is a powerful strategy to enhance the detectability of compounds in GC-MS analysis. This method is particularly effective for polar compounds containing hydroxyl moieties, such as this compound. The introduction of a fluorinated group significantly increases the electrophilicity of the molecule, leading to a higher response in electron capture detection (ECD) and enhanced fragmentation patterns in mass spectrometry, which aids in structural elucidation.

A common approach involves the reaction of the hydroxyl groups with a fluoroalkyl chloroformate, such as trifluoroethyl chloroformate (TFECF) or heptafluorobutyl chloroformate (HFBCF), in the presence of a catalyst like pyridine. nih.gov This reaction converts the hydroxyl groups into their corresponding fluoroalkyl carbonate esters. The reaction is typically rapid and can be performed under mild conditions. For instance, studies on the derivatization of sterols have shown that complete conversion can be achieved in seconds under anhydrous conditions. nih.gov The resulting derivatives exhibit excellent chromatographic properties, with sharp, symmetrical peaks and reduced tailing, leading to improved separation and quantification.

The general reaction can be represented as: R-OH + ClCOOR' -> R-OCOOR' + HCl where R represents the halogenated dihydroxybenzoic acid moiety and R' is a highly fluorinated alkyl group.

The choice of the fluorinated chloroformate can be tailored to optimize the analytical method. For example, heptafluorobutyl derivatives are more volatile than their trifluoroethyl counterparts, which can be advantageous for certain GC applications. The enhanced sensitivity allows for the detection of trace amounts of the analyte in complex matrices.

Table 1: Comparison of Fluoroalkyl Chloroformate Reagents for Derivatization

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| Trifluoroethyl chloroformate | TFECF | Provides good volatility and enhanced MS response. |

| Heptafluorobutyl chloroformate | HFBCF | Offers higher volatility compared to TFECF, potentially leading to shorter retention times in GC. |

The formation of stable esters is a widely used derivatization technique for carboxylic acids and phenols to improve their suitability for chromatographic analysis, particularly gas chromatography. For this compound, both the carboxylic acid group and the two phenolic hydroxyl groups can be esterified.

Esterification of the carboxylic acid is commonly achieved by reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst. The phenolic hydroxyl groups can also be esterified under appropriate conditions, for instance, by using an acid anhydride (B1165640) or an acyl chloride. The resulting ester derivatives are significantly more volatile and less polar than the parent acid, leading to better performance in GC analysis.

Furthermore, the formation of β-keto esters is a relevant synthetic transformation. While not a direct derivatization of this compound itself, the synthesis of β-keto esters from related starting materials is a significant area of organic synthesis. organic-chemistry.orgnih.govresearchgate.net These compounds are valuable intermediates for the synthesis of various heterocyclic compounds. nih.gov The general synthesis of β-keto esters often involves the Claisen condensation or related reactions. organic-chemistry.org For analytical purposes, the conversion of a dihydroxybenzoic acid to a keto-ester derivative would involve a multi-step process and is less common than simple esterification for routine analysis. However, such derivatives could be synthesized for specific research purposes requiring a keto-ester functionality.

The separation of different isomers of dihydroxybenzoic acids and their derivatives can be challenging due to their similar physicochemical properties. Mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange interactions, has been shown to be effective for the separation of dihydroxybenzoic acid isomers. helixchrom.com This highlights the importance of selecting the appropriate analytical methodology to complement the derivatization strategy.

Table 2: Common Esterification Methods for Carboxylic and Phenolic Groups

| Functional Group | Reagent | Conditions | Product |

|---|---|---|---|

| Carboxylic Acid | Alcohol (e.g., Methanol) + Acid Catalyst | Heating | Methyl Ester |

| Phenolic Hydroxyl | Acid Anhydride (e.g., Acetic Anhydride) | Base Catalyst (e.g., Pyridine) | Acetyl Ester |

| Carboxylic Acid & Phenolic Hydroxyl | Diazomethane | Ethereal solution | Methyl Ester & Methyl Ether |

Note: Diazomethane is highly toxic and explosive and should be handled with extreme caution.

Optimization and Scale-Up Considerations in Synthesis

The transition from a laboratory-scale synthesis to an industrial-scale production of this compound and related compounds requires careful optimization of the reaction conditions and consideration of process safety and economics.

Key parameters that are typically optimized include reaction temperature, pressure, solvent, catalyst, and reaction time. For instance, in the synthesis of 3,5-dihydroxybenzoic acid, a related compound, the sulfonation of benzoic acid is carried out at high temperatures (240–250 °C) to ensure a high conversion rate. orgsyn.org A patent for the preparation of 3,5-dihydroxybenzoic acid highlights the use of a specific heat-conducting oil to maintain this high temperature, indicating the importance of precise temperature control in achieving high yields for industrial production. google.com

For scale-up, several factors must be addressed:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can pose significant challenges on a larger scale. Efficient heat exchange systems are necessary to maintain optimal reaction temperatures and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of reactants becomes more difficult in large reactors. The choice of stirrer design and agitation speed is critical.

Safety: A thorough hazard analysis is required to identify and mitigate potential risks, such as the handling of corrosive or toxic reagents, flammable solvents, and high-pressure operations.

Work-up and Purification: The isolation and purification of the final product must be scalable. This may involve transitioning from laboratory techniques like column chromatography to industrial methods such as crystallization or distillation.

Waste Management: The environmental impact of the process must be considered, and strategies for minimizing and treating waste streams need to be developed.

A study on the scaled-up synthesis of propofol, which involves a substituted hydroxybenzoic acid intermediate, demonstrated a telescoped continuous-flow process. nih.gov This approach can offer advantages in terms of safety, efficiency, and consistency for large-scale production.

Table 3: Key Considerations for Synthesis Scale-Up

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor |

| Heating/Cooling | Heating mantle, ice bath | Jacketed vessel with heat transfer fluid |

| Mixing | Magnetic stirrer, overhead stirrer | Impeller, baffle system |

| Purification | Column chromatography, simple distillation | Crystallization, fractional distillation, extraction |

| Process Control | Manual | Automated process control systems |

An in-depth examination of the chemical reactivity and transformations of this compound reveals a compound governed by the interplay of its chloro, hydroxyl, and carboxylic acid functional groups. Its reactivity encompasses a range of oxidation, reduction, and substitution reactions, leading to a variety of derivatives.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 5-Chloro-2,3-dihydroxybenzoic acid, enabling its separation from isomers and other matrix components. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer viable pathways for its determination, each with specific considerations for method development.

HPLC is a versatile technique for the analysis of polar, non-volatile compounds like this compound. Method development often focuses on managing the compound's high polarity and achieving separation from structurally similar isomers.

The separation of dihydroxybenzoic acid isomers, which include the parent structure of the target compound, is notoriously challenging with standard reversed-phase (RP) chromatography alone due to their very similar hydrophobic properties. nih.govhelixchrom.com Consequently, isomers often co-elute or exhibit poor peak shape. helixchrom.com

To overcome these limitations, mixed-mode chromatography (MMC) has emerged as a powerful solution. MMC utilizes stationary phases that incorporate both reversed-phase and ion-exchange functionalities. thermofisher.com This dual mechanism allows for the exploitation of subtle differences in both the hydrophobicity and the ionic characteristics of the isomers, leading to enhanced separation and selectivity. helixchrom.com

For acidic compounds like this compound, mixed-mode columns with anion-exchange capabilities are particularly effective. thermofisher.comwaters.com These columns typically feature a hydrophobic alkyl chain (like C18) and a terminal anion-exchange group. thermofisher.com By carefully controlling mobile phase parameters such as pH, organic solvent content, and ionic strength, analysts can modulate both retention mechanisms to achieve optimal separation of ionic, polar, and hydrophobic analytes in a single run. thermofisher.com For instance, a positively charged particle surface can improve the retention of acidic compounds through ionic interactions, complementing the general reversed-phase retention provided by C18 ligands. phenomenex.com Core-shell particles in mixed-mode columns can further enhance efficiency and speed. helixchrom.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Amaze TR (mixed-mode: RP/anion-cation exchange), 4.6x50 mm, 3 µm | helixchrom.com |

| Mobile Phase | 20% Acetonitrile (B52724) with 15 mM Ammonium (B1175870) Formate, pH 3 | helixchrom.com |

| Flow Rate | 1.0 mL/min | helixchrom.com |

| Detection | UV at 255 nm | helixchrom.com |

| Column | Coresep SB (mixed-mode: RP/cation-exchange), dimensions not specified | helixchrom.com |

| Mobile Phase | Acetonitrile, buffer concentration, and pH are key control parameters | helixchrom.com |

| Detection | UV, MS, CAD, ELSD compatible | helixchrom.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative and complementary approach to reversed-phase chromatography for highly polar compounds that are weakly retained on C18 columns. mdpi.comnih.gov HILIC employs a polar stationary phase (e.g., unbonded silica, diol, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. sigmaaldrich.com

The retention mechanism in HILIC is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase. sigmaaldrich.com The more hydrophilic the analyte, the stronger its retention. sigmaaldrich.com This makes HILIC well-suited for separating polar compounds like phenolic acids. mdpi.com A key advantage of HILIC is its use of high organic content mobile phases, which can lead to enhanced sensitivity when coupled with electrospray ionization mass spectrometry (ESI-MS). sigmaaldrich.comchromatographyonline.com

For this compound, HILIC can effectively retain the molecule and separate it from other polar components. A study on 2,3-dihydroxybenzoic acid utilized a Luna HILIC column with an isocratic mobile phase of 94:6 (v/v) acetonitrile and 50 mM ammonium acetate (B1210297) at pH 4.5, demonstrating the technique's applicability. rrml.ro The selection of the stationary phase is critical, as different HILIC phases (neutral, ionic) offer varying retention characteristics and selectivities. nih.govthermofisher.com

Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. gcms.cz Polar compounds like this compound, which contain active hydrogen atoms in their carboxylic acid and hydroxyl groups, are non-volatile and prone to thermal degradation at typical GC temperatures. Therefore, a chemical derivatization step is essential prior to GC-MS analysis. nih.govyoutube.com

Derivatization modifies the analyte by replacing active hydrogens with nonpolar functional groups, thereby increasing its volatility and thermal stability. phenomenex.com The two most common derivatization strategies for phenolic acids are silylation and alkylation. researchgate.net

Silylation is a widely used technique that replaces active hydrogens on hydroxyl and carboxyl groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. youtube.com The resulting TMS derivatives are significantly more volatile and less polar. mdpi.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). youtube.comnih.gov The reaction is typically performed by heating the dried sample with the reagent in a suitable solvent. nih.gov For complex analytes, a two-step derivatization involving methoximation followed by silylation can be employed to stabilize carbonyl groups and reduce the formation of multiple derivative products. youtube.com

Alkylation is another robust derivatization method, particularly for acidic compounds. researchgate.net Esterification of the carboxylic acid group is the most popular form of alkylation, converting the acid into a more volatile ester. gcms.cz Reagents like trialkyloxonium salts (e.g., trimethyloxonium (B1219515) tetrafluoroborate) are powerful alkylating agents that can derivatize carboxylic acids and phenols. nih.gov Another approach involves using reagents like pentafluorobenzyl bromide (PFBBr), which introduces a pentafluorobenzyl group. This not only increases volatility but also makes the derivative highly responsive to electron capture detection. researchgate.net

| Protocol | Reagent(s) | Functional Groups Targeted | Key Advantages | Reference |

|---|---|---|---|---|

| Silylation | BSTFA or MSTFA (+ TMCS catalyst) | -OH, -COOH, -NH2, -SH | Versatile, effective for a wide range of polar groups. | mdpi.comyoutube.com |

| Two-Step (Methoximation + Silylation) | Methoxyamine HCl, followed by MSTFA/BSTFA | Carbonyls, then -OH, -COOH, etc. | Stabilizes keto-acids, prevents multiple derivatives from tautomerization. | youtube.com |

| Alkylation (Esterification/Etherification) | Trialkyloxonium salts, Pentafluorobenzyl bromide (PFBBr) | -COOH, phenolic -OH | Creates stable derivatives; PFB derivatives are highly sensitive for ECD/ECNI-MS. | researchgate.netnih.gov |

The choice of ionization technique in mass spectrometry is critical for achieving the desired sensitivity and obtaining specific structural information.

Electron-Capture Negative Ionization (ECNI)-MS is a highly sensitive and selective soft ionization technique for compounds containing electronegative atoms, such as the chlorine atom in this compound. nih.govwikipedia.org In ECNI, low-energy electrons are captured by electrophilic analytes, leading to the formation of negative ions with minimal fragmentation. nih.gov This results in high specificity and low background noise, often providing significantly lower detection limits compared to standard electron ionization (EI). nih.govnih.gov For chlorinated phenols, ECNI-MS can effectively discriminate between structural isomers based on differences in the relative intensities of selected ion peaks. nih.gov This makes it an exceptionally powerful tool for the trace analysis of halogenated contaminants. wikipedia.org

Positive Chemical Ionization (PCI)-MS is another soft ionization technique that is valuable when the molecular ion is weak or absent in the standard EI spectrum, which can complicate compound identification. thermofisher.com In PCI, a reagent gas (like methane (B114726) or ammonia) is introduced into the ion source. The reagent gas is ionized by the electron beam, and these reagent ions then react with the analyte molecules through proton or adduct transfer. thermofisher.com This process typically produces an abundant protonated molecule [M+H]⁺ or adduct ions (e.g., [M+C₂H₅]⁺ with methane), which clearly indicates the molecular weight of the analyte. nih.govthermofisher.com This information is crucial for confirming the identity of unknown compounds or validating the results from other analytical methods.

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis (CE) is a highly efficient separation technique used for the analysis of ionic species, including organic acids. In its most common form, capillary zone electrophoresis (CZE), ions are separated in distinct bands within a narrow fused-silica capillary under the influence of a strong electric field. vt.edu The separation is governed by the analyte's electrophoretic mobility and the electroosmotic flow (EOF) of the buffer solution. libretexts.orgyoutube.com The electrophoretic mobility depends on the charge, size, and shape of the molecule, while the EOF is a bulk flow of liquid in the capillary generated by the ionization of the capillary's inner wall. libretexts.orgyoutube.com

While specific studies detailing the CE analysis of this compound were not identified, the technique has been successfully applied to its non-chlorinated analog, 2,3-dihydroxybenzoic acid (2,3-DHBA), and other isomers. vt.edurrml.ro For instance, CE has been reported for the determination of 2,3-DHBA levels in biological samples. rrml.ro Given the structural and chemical similarities, CE represents a viable and powerful method for the separation and quantification of this compound, particularly for separating it from other isomers or related acidic compounds. helixchrom.com The technique offers advantages such as high separation efficiency, short analysis times (typically around 5 minutes), and low consumption of samples and reagents. youtube.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound. Each technique provides unique insights into the molecular architecture, from the connectivity of atoms to the nature of functional groups and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The aromatic region would feature two signals corresponding to the protons at positions 4 and 6 of the benzene (B151609) ring. Their chemical shifts and coupling patterns would confirm their relative positions.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

|---|---|---|---|

| ¹H | H-4 | ~7.3 - 7.5 | d (doublet) |

| H-6 | ~7.0 - 7.2 | d (doublet) | |

| -OH, -COOH | Variable, broad | s (singlet, broad) | |

| ¹³C | C-1 (-COOH) | ~170 - 174 | - |

| C-2 (-OH) | ~145 - 148 | - | |

| C-3 (-OH) | ~148 - 151 | - | |

| C-4 | ~120 - 123 | - | |

| C-5 (-Cl) | ~125 - 128 | - | |

| C-6 | ~118 - 121 | - | |

| C-7 (Carboxyl) | ~115 - 118 | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups.

The spectrum would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, overlapping with the O-H stretching of the phenolic hydroxyl groups. The C=O stretching of the carbonyl in the carboxylic acid group would produce a strong, sharp peak around 1650-1700 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. Finally, a band corresponding to the C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Data from related compounds like 5-chlorosalicylic acid and 2,3-dihydroxybenzoic acid support these assignments. nist.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid & Phenol) | Stretching | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | Stretching | 1650 - 1700 | Strong, Sharp |

| C=C (Aromatic Ring) | Stretching | 1450 - 1600 | Medium to Weak |

| C-O (Phenol & Acid) | Stretching | 1200 - 1300 | Medium |

| C-Cl | Stretching | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on fragmentation patterns. For this compound (C₇H₅ClO₄), the molecular weight is 188.56 g/mol . chemsrc.com

In an electron ionization (EI) mass spectrum, the compound would exhibit a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), two peaks would be observed for the molecular ion: one at m/z 188 (corresponding to the molecule with ³⁵Cl) and another at m/z 190 (for the ³⁷Cl isotope), with a relative intensity ratio of approximately 3:1.

The fragmentation of benzoic acids in MS is well-understood. libretexts.org Common fragmentation pathways for this compound would likely involve the initial loss of small, stable molecules. Key expected fragments would arise from:

Decarboxylation: Loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da). The loss of CO₂ from the molecular ion is a common fragmentation for salicylic (B10762653) acid derivatives.

Loss of Water: Elimination of a water molecule (H₂O, 18 Da) from the molecular ion.

Loss of Chlorine: Cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl, 35 or 37 Da).

Analysis of these fragments helps to confirm the connectivity and arrangement of the atoms within the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* electronic transitions within the substituted benzene ring. The presence of hydroxyl (-OH), carboxyl (-COOH), and chloro (-Cl) substituents on the aromatic ring influences the energy of these transitions and thus the position of the absorption maxima (λ_max). Based on data for the parent compound, 2,3-dihydroxybenzoic acid, which exhibits absorption maxima, the spectrum of the chlorinated derivative would be similar, potentially with a slight shift in the λ_max values due to the electronic effects of the chlorine atom. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and study chemical species that have unpaired electrons, such as free radicals or transition metal ions. wikipedia.org

This compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and is therefore ESR-silent. However, ESR spectroscopy would be an essential tool for studying radical intermediates that could be formed from this compound. For example, under oxidative conditions, the dihydroxy-substituted ring could be converted into a semiquinone radical, which possesses an unpaired electron. ESR spectroscopy could be used to detect this radical, and the resulting spectrum's hyperfine structure would provide detailed information about the distribution of the unpaired electron's density across the molecule. utexas.edu While no specific ESR studies on this compound were found, the technique remains the primary method for investigating its potential radical chemistry. wikipedia.orgresearchgate.net

Advanced Spectroscopic Applications

The utility of a chemical compound as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) hinges on its ability to co-crystallize with an analyte, absorb laser energy, and facilitate the soft ionization of the analyte molecules. Dihydroxybenzoic acid (DHB) isomers, particularly 2,5-dihydroxybenzoic acid, are widely recognized and extensively used as effective matrices for the analysis of a broad range of molecules, including peptides, proteins, and carbohydrates. nih.govsigmaaldrich.combruker.comproteochem.com

However, a review of scientific literature reveals a notable absence of studies on the specific application of this compound as a MALDI-MS matrix. While related compounds from the benzoic acid and cinnamic acid families are fundamental to MALDI-MS applications, there is no readily available research detailing the performance or potential of the 5-chloro substituted 2,3-dihydroxybenzoic acid isomer for this purpose. nih.gov Investigations into novel matrix compounds are ongoing, with some research exploring halogenated derivatives like 4-chloro-alpha-cyanocinnamic acid, which has shown high sensitivity for protein analysis. nih.gov Despite this, specific data on the matrix potential of this compound remains uncharacterised in the reviewed literature.

Method Validation and Performance Evaluation

The validation of an analytical method is crucial to ensure its reliability for the intended application. This process assesses several performance characteristics, including linearity, precision, accuracy, and detection limits, typically following guidelines from bodies like the International Council for Harmonisation (ICH).

Despite the importance of these validation parameters, a thorough search of available scientific literature did not yield specific quantitative data for an analytical method validated for the determination of this compound.

While analytical methods, such as High-Performance Liquid Chromatography (HPLC), have been developed for related compounds like 2,3-dihydroxybenzoic acid, the specific performance metrics are not transferable due to differences in chemical structure imparted by the chlorine substituent. nih.govhelixchrom.com For instance, a study on the analysis of 2,3-dihydroxybenzoic acid in plant cell cultures reported a recovery of approximately 80% and a detection limit of 3 µg, but these values are specific to the non-chlorinated analogue and the described method. nih.gov

General principles of method validation are well-established. Linearity is typically demonstrated by a high correlation coefficient (r²) from a calibration curve, precision is assessed by the relative standard deviation (RSD) of repeated measurements, and accuracy is often determined through recovery studies. nih.govmdpi.com The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method. However, without specific experimental studies on this compound, it is not possible to provide established data for these parameters.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dihydroxybenzoic acid |

| 2,5-dihydroxybenzoic acid |

Microbial Metabolism and Biotransformation of Chlorinated Dihydroxybenzoic Acids

Enzymatic Degradation Pathways of Chlorinated Aromatic Compounds

The initial and most crucial step in the aerobic degradation of aromatic compounds is the enzymatic cleavage of the stable aromatic ring. nih.gov This is typically accomplished by a class of enzymes known as dioxygenases, which incorporate both atoms of molecular oxygen into the substrate. researchgate.net The specific nature of the subsequent degradation cascade is largely determined by the mode of this initial ring cleavage.

Dioxygenases are pivotal in initiating the breakdown of aromatic rings by introducing hydroxyl groups, which makes the ring susceptible to cleavage. researchgate.net These enzymes are broadly categorized into two main classes based on the position of cleavage relative to the hydroxyl groups on the aromatic ring: intradiol and extradiol dioxygenases. researchgate.netnih.gov

Catechol 1,2-dioxygenases are intradiol-cleaving enzymes that break the bond between the two hydroxyl-bearing carbon atoms of the catechol ring. nih.gov This ortho-cleavage pathway is a common strategy for the degradation of various aromatic compounds. researchgate.net

Catechol 2,3-dioxygenases are extradiol-cleaving enzymes that cleave the bond adjacent to one of the hydroxyl groups. nih.gov This meta-cleavage pathway is another major route for the catabolism of catechols and their derivatives. nih.govresearchgate.net

The presence of chlorine substituents on the aromatic ring can significantly influence the efficiency and pathway of degradation. Some microbial dioxygenases have evolved to effectively process chlorinated catechols, while others may be inhibited or produce toxic intermediates. nih.gov

The degradation of chlorinated catechols, formed from the initial dihydroxylation of chlorinated benzoic acids, proceeds through either the meta- or intradiol-cleavage pathway. nih.gov

The meta-cleavage pathway is often employed for the degradation of substituted catechols. nih.gov However, the meta-cleavage of 3-chlorocatechol (B1204754) can lead to the formation of a reactive acylchloride, which can inactivate the catechol 2,3-dioxygenase enzyme. nih.gov Some specialized bacteria, like Pseudomonas putida GJ31, possess a catechol 2,3-dioxygenase that is resistant to this inactivation, enabling them to mineralize chlorobenzene (B131634) via the meta-pathway. nih.gov

The intradiol-cleavage pathway , also known as the ortho-cleavage pathway, is another critical route for the breakdown of chlorocatechols. researchgate.netnih.gov This pathway typically funnels the cleavage products into the 3-oxoadipate (B1233008) pathway, eventually leading to intermediates of the central metabolism. While fungi that degrade aromatic compounds seem to be primarily limited to intradiol cleavage, bacteria can utilize either pathway depending on the specific substrate and microbial species. nih.gov

Table 1: Comparison of Meta- and Intradiol-Cleavage Pathways

| Feature | Meta-Cleavage Pathway | Intradiol-Cleavage Pathway |

|---|---|---|

| Cleavage Position | Adjacent to the dihydroxyl groups | Between the dihydroxylated carbons |

| Key Enzyme | Catechol 2,3-Dioxygenase (extradiol) | Catechol 1,2-Dioxygenase (intradiol) |

| Initial Product | Muconic semialdehyde derivatives | cis,cis-Muconate derivatives |

| Common Substrates | Substituted catechols | Catechol and some substituted catechols |

| Potential Issues | Formation of inhibitory acylchlorides from some chlorinated substrates | Generally considered a "safer" pathway for chlorinated compounds |

| Fungal vs. Bacterial | Predominantly bacterial | Found in both bacteria and fungi |

Beyond ring cleavage, other enzymatic reactions such as decarboxylation and hydroxylation are essential for the complete degradation of chlorinated dihydroxybenzoic acids.

Decarboxylation , the removal of a carboxyl group, is a key step in the metabolism of many aromatic acids. researchgate.net For instance, 2,3-dihydroxybenzoate can be decarboxylated to catechol, which then enters the central ring-cleavage pathways. ebi.ac.uk This reaction is catalyzed by specific decarboxylases. nih.govnih.gov In some fungi, the degradation of 2,3-dihydroxybenzoic acid is initiated by a decarboxylase. nih.gov

Hydroxylation reactions, catalyzed by hydroxylases or monooxygenases, are crucial for preparing the aromatic ring for cleavage by introducing hydroxyl groups. researchgate.net The conversion of monohydroxybenzoic acids to dihydroxy-intermediates like catechol or protocatechuic acid is a prerequisite for the action of ring-cleaving dioxygenases. researchgate.net

The efficiency of microbial degradation pathways relies on the specificity of the enzymes involved.

2,3-Dihydroxybenzoic Acid Decarboxylase (2,3-DHBD) is a key enzyme that catalyzes the conversion of 2,3-dihydroxybenzoic acid to catechol. ebi.ac.uk A 2,3-DHBD from Fusarium oxysporum has been characterized and shown to have high catalytic efficiency for its specific substrate. nih.govnih.gov Interestingly, this enzyme can also catalyze the reverse reaction, the carboxylation of catechol to form 2,3-dihydroxybenzoic acid. nih.gov Studies on the substrate profile of this enzyme revealed that it can act on various substituted salicylic (B10762653) acids, but not those with a substituent at the 5-position, suggesting that 5-Chloro-2,3-dihydroxybenzoic acid may not be a substrate for this particular enzyme. nih.gov Another 2,3-dihydroxybenzoate decarboxylase has been identified in Aspergillus niger. uniprot.org

Glycosyltransferases are enzymes that play a role in phase II of xenobiotic metabolism, where they conjugate molecules with sugars, increasing their water solubility and facilitating their excretion from the cell. orscience.rutandfonline.comwikipedia.org While primarily studied in the context of detoxification in higher organisms, these enzymes are also present in microorganisms and can be involved in the metabolism of foreign compounds. orscience.rutandfonline.com Their role in the bacterial degradation of chlorinated aromatic compounds is an area of ongoing research.

Identification of Microbial Degradation Intermediates

Identifying the intermediate compounds formed during microbial degradation is crucial for elucidating the metabolic pathways. For chlorinated benzoic acids, degradation can proceed through various intermediates depending on the specific microbial strain and the position of the chlorine substituent. researchgate.netresearchgate.net

In the degradation of 3-chlorobenzoate, intermediates can include 3-chlorocatechol or 4-chlorocatechol. researchgate.net Some degradation pathways for chlorobenzoic acids are known to proceed via gentisate (2,5-dihydroxybenzoic acid) as an intermediate. researchgate.netresearchgate.net The degradation of 2,3-dihydroxybenzoate by Pseudomonas reinekei MT1 has been shown to proceed via a meta-cleavage pathway, with 2-hydroxy-3-carboxymuconate and 2-hydroxymuconic semialdehyde identified as key intermediates. nih.gov While specific intermediates for the degradation of this compound are not extensively documented, it is plausible that the pathway would involve chlorinated analogues of the intermediates seen in the degradation of 2,3-dihydroxybenzoate.

Bioremediation Potential and Environmental Significance

The microbial degradation of chlorinated aromatic compounds is of significant environmental importance as it forms the basis of bioremediation strategies for contaminated sites. nih.govresearchgate.net Chlorinated benzoic acids can be released into the environment as herbicides or as breakdown products of other pollutants like polychlorinated biphenyls (PCBs) and the insecticide DDT. nih.govresearchgate.netjbarbiomed.com

Microorganisms capable of degrading these persistent pollutants play a vital role in their natural attenuation. nih.gov The enzymatic pathways described above can be harnessed for in situ bioremediation, where the growth and activity of indigenous or introduced microorganisms are stimulated to clean up contaminated soil and water. epa.gov Understanding the specific enzymes and metabolic pathways involved in the degradation of compounds like this compound is essential for developing effective and targeted bioremediation technologies. nih.gov

Mechanisms of Chloride Ion Elimination in Microbial Degradation

The microbial degradation of chlorinated aromatic compounds is a critical process for the bioremediation of contaminated environments. The removal of the chlorine substituent is a key step in the mineralization of these xenobiotic molecules. Bacteria have evolved two primary strategies for the elimination of chloride ions from chlorinated aromatic acids: either as an initial step before the cleavage of the aromatic ring or after the ring has been opened.

The specific mechanisms for the degradation of this compound have not been extensively studied. However, based on the microbial metabolism of other chlorinated aromatic compounds, such as chlorobenzoates and chlorocatechols, a plausible degradation pathway can be proposed. The elimination of the chloride ion can occur through several enzymatic reactions, which are broadly categorized as reductive, oxidative, or hydrolytic dehalogenation.

In many cases, the initial microbial attack on chlorinated aromatic acids involves dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate. For this compound, which is already dihydroxylated, the subsequent steps would likely involve either direct dehalogenation or ring cleavage followed by dehalogenation.

One possible mechanism is the hydrolytic dehalogenation where a hydroxyl group displaces the chlorine atom. This reaction is catalyzed by a dehalogenase. Alternatively, the aromatic ring of a chlorinated intermediate like a chlorocatechol can be cleaved by dioxygenases. nih.gov This ring cleavage can occur either through an ortho (intradiol) or meta (extradiol) cleavage pathway. nih.gov

In the ortho-cleavage pathway of chlorocatechols, a chlorocatechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons. This results in the formation of a chlorinated muconic acid. The chloride ion is then eliminated from this aliphatic intermediate by a chloromuconate cycloisomerase, which catalyzes the cyclization of the chlorinated muconate to a dienelactone with the concomitant release of the chloride ion.

In the meta-cleavage pathway, a catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups. nih.gov The resulting chlorinated ring-fission product undergoes further enzymatic transformations, during which the chloride ion is eventually eliminated. For instance, in the degradation of 3-chlorocatechol by Pseudomonas putida GJ31, the chloride is released from the ring cleavage product. nih.gov

Reductive dehalogenation is another important mechanism, particularly under anaerobic conditions. oup.com In this process, the chlorine atom is replaced by a hydrogen atom. This reaction is catalyzed by dehalogenases that utilize reducing equivalents.

The table below summarizes the key enzymes involved in the elimination of chloride from chlorinated aromatic compounds, which are likely analogous to the enzymes that would be involved in the degradation of this compound.

| Enzyme Class | Specific Enzyme Example | Microorganism Example | Reaction Catalyzed |

| Dioxygenases | Chlorocatechol 1,2-dioxygenase | Rhodococcus opacus | Cleavage of the aromatic ring of chlorocatechols. |

| Isomerases | Chloromuconate cycloisomerase | Pseudomonas sp. B13 | Elimination of HCl during the cycloisomerization of chloromuconate. |

| Reductases | Maleylacetate reductase | Pseudomonas sp. B13 | Reductive dechlorination of maleylacetate. |

| Dehalogenases | 4-chlorobenzoate-4-hydroxylase | Arthrobacter sp. | Hydrolytic dechlorination of 4-chlorobenzoate (B1228818) to 4-hydroxybenzoate. |

| Dioxygenases | Catechol 2,3-dioxygenase | Pseudomonas putida GJ31 | Cleavage of the aromatic ring of 3-chlorocatechol, leading to subsequent chloride release. nih.gov |

The specific pathway for the degradation of this compound would depend on the microorganism and the prevailing environmental conditions. Research on analogous compounds suggests that a common fate is the initial conversion to a chlorinated catechol-like intermediate, followed by ring cleavage and subsequent enzymatic removal of the chloride ion.

Role in Biosynthesis of Natural Products and Secondary Metabolites

Precursor Function in Microbial and Plant Biosynthetic Pathways

There is currently no scientific evidence to suggest that 5-Chloro-2,3-dihydroxybenzoic acid serves as a precursor in any known microbial or plant biosynthetic pathways. Research into the biosynthesis of chlorinated aromatic compounds has identified various enzymatic strategies for the incorporation of chlorine, but none have been shown to produce or utilize this specific molecule. The biosynthetic pathways of complex natural products are often highly specific, and the substitution of a chlorinated precursor for a non-chlorinated one, such as 2,3-dihydroxybenzoic acid, would require a unique and currently uncharacterized enzymatic machinery.

Isolation and Characterization from Biological Sources (e.g., Microorganisms, Plants)

A thorough review of the scientific literature reveals no instances of This compound being isolated and characterized from any natural source, including microorganisms or plants. While a vast number of halogenated organic compounds are known to be produced by various organisms, particularly marine bacteria and fungi, this specific chlorinated dihydroxybenzoic acid has not been identified among them.

Table 1: Documented Natural Sources of Related Dihydroxybenzoic Acids

| Compound | Biological Source(s) |

| 2,3-Dihydroxybenzoic acid | Phyllanthus acidus, Salvinia molesta, Flacourtia inermis, various bacteria (as a siderophore precursor) |

| 2,5-Dihydroxybenzoic acid (Gentisic acid) | Found in many plants, including citrus fruits and gentian |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | Widely distributed in plants and fungi |

This table is provided for comparative purposes and highlights the known natural occurrence of non-chlorinated analogs. There is no corresponding data for this compound.

Enzymatic Transformations in Natural Systems

Consistent with the lack of evidence for its natural occurrence, there are no documented enzymatic transformations of This compound in natural systems. The degradation pathways of various chlorinated aromatic compounds have been studied in microorganisms, often involving dioxygenase enzymes that initiate ring cleavage. However, none of these studies have reported This compound as a substrate or an intermediate. The substrate specificity of these enzymes is typically high, and the presence of the chlorine atom would likely necessitate a specific enzyme that has not yet been discovered or characterized.

Advanced Applications in Material Science and Other Fields Excluding Pharmaceuticals

Role as Chemical Building Blocks for Functional Materials

Functional materials derive their properties from the specific molecular building blocks used in their synthesis. Organic molecules with multiple functional groups, such as 5-Chloro-2,3-dihydroxybenzoic acid, are, in principle, candidates for creating materials with tailored electronic, optical, or magnetic properties. However, specific research employing this compound for these purposes is not found in the reviewed literature. While related compounds like organic radicals are explored as building blocks for functional molecular materials, similar studies involving this compound have not been identified rsc.org.

Polymer Synthesis and Modification

The presence of carboxylic acid and hydroxyl functional groups on the benzene (B151609) ring of this compound suggests its potential as a monomer for polymerization reactions, such as the formation of polyesters or other condensation polymers. Polymers incorporating dihydroxybenzene moieties are known to exhibit a range of useful properties, including enhanced electrical conductivity, electroluminescence, and redox activity academie-sciences.fr. The advancement of synthetic chemistry allows for the creation of functional polymers with tailored compositions and architectures for various applications mpg.de. However, a review of available scientific literature did not yield any specific studies or patents describing the use of this compound in either polymer synthesis or for the chemical modification of existing polymers.

Co-crystal Formation Studies for Material Design

Co-crystal engineering has emerged as a significant strategy in material design, allowing for the modification of a solid's physicochemical properties without altering its chemical structure. This is achieved by combining an active ingredient with a suitable coformer through non-covalent interactions, primarily hydrogen bonding bohrium.comresearchgate.net. The selection of an appropriate coformer is critical and can be guided by computational screening and an understanding of intermolecular interactions scispace.comnih.gov.

While extensive research exists on the co-crystallization of various dihydroxybenzoic acid isomers to enhance properties like solubility and stability, no specific studies detailing the formation of co-crystals with this compound for material design purposes were found in the conducted search.

Analytical Reagent Development

The development of new analytical reagents is crucial for advancing chemical detection and quantification methods. Compounds with specific reactive groups can be used to create colorimetric sensors, chelating agents for metal ions, or derivatizing agents for chromatography. While the structurally similar 2,3-dihydroxybenzoic acid has been used to study metal complexes, there is no available research indicating the development or application of this compound as an analytical reagent.

Industrial Chemical Synthesis Intermediate

Substituted benzoic acids are often valuable intermediates in the synthesis of more complex molecules. For instance, related compounds such as 5-chloro-2-hydroxybenzoic acid are used as intermediates in the production of dyes and pesticides chemicalbook.com. Other halogenated hydroxybenzoic acids serve as key intermediates for antimicrobial drugs semanticscholar.orgresearchgate.net. This establishes a precedent for the utility of this class of compounds in industrial synthesis. However, specific information detailing the role of this compound as a precursor or intermediate in any specific industrial chemical synthesis process is not documented in the available literature.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2,3-dihydroxybenzoic acid in laboratory settings?

The synthesis typically involves demethylation and halogenation of precursor compounds. For example, starting with methoxy-substituted benzoic acids, chlorination can be achieved using HBr-HOAc under reflux, followed by demethylation with hydrobromic acid. Reaction conditions (e.g., temperature, acid concentration) significantly influence yield and purity . Alternative routes may employ potassium carbonate in DMF for ether cleavage and subsequent purification via recrystallization or chromatography .

Q. How can researchers effectively purify this compound?

Purification methods include:

- Recrystallization : Using polar solvents like methanol or ethanol to isolate high-purity crystals.

- Column Chromatography : Employing silica gel with ethyl acetate/hexane gradients to separate byproducts. Optimization of solvent polarity and temperature is critical to minimize loss of product .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify substitution patterns and hydroxyl/chlorine positions.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation (e.g., 203.57 g/mol for CHClO).

- X-ray Diffraction (XRD) : Resolving crystal structures to confirm spatial arrangement of functional groups .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved when varying demethylation conditions?

Systematic studies are required to isolate variables such as acid concentration, temperature, and reaction time. For instance, Pettit and Piatak demonstrated that excessive bromine loss during HBr-HOAc treatment reduces yields, suggesting controlled halogenation conditions are critical. Parallel experiments with kinetic monitoring (e.g., HPLC) can identify optimal parameters .

Q. What reaction mechanisms explain the halogenation and demethylation steps in synthesizing this compound?

The process involves:

- Demethylation : Acid-catalyzed cleavage of methoxy groups to hydroxyls via protonation and nucleophilic substitution.

- Halogenation : Electrophilic substitution at the aromatic ring, where chloride ions replace methoxy or hydroxyl groups under acidic conditions. Computational studies (DFT) can model transition states to refine mechanistic understanding .

Q. How do researchers address discrepancies in solubility data for this compound across solvents?

Solubility profiles should be re-evaluated under standardized conditions (e.g., 25°C, atmospheric pressure). For example, dichloromethane and methanol are commonly used, but solvent polarity indices and hydrogen-bonding capacity must be calibrated. Conflicting data may arise from impurities or polymorphic forms, necessitating purity validation via DSC or TGA .

Q. What strategies optimize coupling reactions involving this compound for derivative synthesis?

- Catalyst Selection : Palladium-based catalysts (e.g., Pd/C) for cross-coupling reactions.

- Protection/Deprotection : Temporarily blocking hydroxyl groups with acetyl or trimethylsilyl groups to prevent side reactions. Reaction progress should be monitored via TLC or LC-MS to ensure regioselectivity .

Biochemical and Structural Research Questions

Q. What role does this compound play in iron-chelating studies?

The compound mimics natural siderophores, binding Fe via its hydroxyl and carboxyl groups. Researchers use UV-Vis spectroscopy to measure chelation efficiency at λ~450 nm, comparing stability constants (log K) with analogues like 2,3-dihydroxybenzoic acid .

Q. How does the crystal structure of this compound inform its biochemical interactions?

XRD analysis reveals hydrogen-bonding networks and dihedral angles between aromatic rings and substituents. For example, EntA dehydrogenase binds the compound via π-π stacking and hydrogen bonds, critical for substrate orientation in enzymatic assays .

Data Analysis and Reproducibility

Q. How should researchers handle variability in biological activity data for this compound derivatives?

- Dose-Response Curves : Validate IC values across multiple cell lines (e.g., HEK293 vs. HeLa).

- Statistical Models : Use ANOVA to assess significance of substituent effects on activity.

Contradictions may arise from differences in assay protocols (e.g., incubation time, serum concentration) .

Q. What computational tools predict the reactivity of this compound in complex reaction systems?

Software like Gaussian or Schrödinger Suite models:

- Electrostatic Potential Maps : Identifying nucleophilic/electrophilic sites.

- Reaction Pathways : Simulating intermediates in halogenation or oxidation reactions.

Experimental validation via kinetic isotope effects (KIEs) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.